N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a piperidine-3-carboxamide scaffold with a 3-chlorophenyl substituent. The triazolo-pyridazine moiety is a privileged structure in medicinal chemistry, often associated with kinase inhibition or receptor modulation due to its ability to mimic purine bases in ATP-binding domains .
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O/c1-13(2)19-24-23-17-8-9-18(25-27(17)19)26-10-4-5-14(12-26)20(28)22-16-7-3-6-15(21)11-16/h3,6-9,11,13-14H,4-5,10,12H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPPJHQCPNJEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazolopyridazine core, followed by the introduction of the piperidine carboxamide group and the chlorophenyl group. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed.
Scientific Research Applications
N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Its potential therapeutic properties are of interest in drug discovery, particularly for developing treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the triazolo-pyridazine-piperidine-carboxamide backbone but differ in substituents, leading to variations in physicochemical properties and hypothesized biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Methyl-substituted analogs () might exhibit faster metabolic clearance due to smaller size, as seen in similar kinase inhibitors .
Aromatic Ring Modifications :
- The 3-chlorophenyl group (target compound, ) provides moderate electron-withdrawing effects, which could stabilize π-π stacking interactions in binding sites.
- The 4-chlorobenzyl group () introduces flexibility and polarity, possibly altering target engagement .
- The 3-chloro-4-methoxyphenyl group () combines electron-withdrawing (Cl) and electron-donating (OMe) effects, which may fine-tune electronic properties for specific receptor interactions .
Piperidine Position :
- The shift from piperidine-3-carboxamide (target compound) to piperidine-4-carboxamide () could reorient the carboxamide group, affecting hydrogen-bonding patterns with biological targets .
Biological Activity
N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in cancer treatment, and other relevant biological activities.
Chemical Structure and Properties
The compound features a complex structure with several pharmacophoric elements that contribute to its biological activity. The presence of the triazolo[4,3-b]pyridazine moiety is particularly noteworthy as it has been associated with various therapeutic effects.
Research indicates that this compound acts primarily as a dual inhibitor of c-Met and Pim-1 kinases. These enzymes are crucial in cancer progression and therapy resistance. The inhibition of these targets leads to significant antiproliferative effects in various cancer cell lines.
Key Findings:
- Cytotoxic Effects : In studies involving 60 cancer cell lines, the compound demonstrated strong cytotoxicity with mean growth inhibition percentages (GI%) significantly higher than control compounds. For instance, one derivative exhibited an IC50 value of 0.163 µM against c-Met and 0.283 µM against Pim-1, indicating potent inhibitory activity .
- Apoptosis Induction : The compound has been shown to induce apoptosis in MCF-7 breast cancer cells. It triggered a notable increase in caspase-9 activity and caused cell cycle arrest at the S phase, which is critical for halting tumor growth .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antiproliferative | Strong inhibition of cancer cell proliferation across multiple cell lines |
| Apoptosis Induction | Enhanced apoptosis via caspase activation and cell cycle arrest |
| Kinase Inhibition | Dual inhibition of c-Met and Pim-1 with low IC50 values |
| Therapeutic Potential | Promising candidate for further development as an anticancer agent |
Case Studies
Case Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects of various derivatives including the target compound, it was found that specific modifications to the triazolo-pyridazine structure enhanced its efficacy against breast cancer cells. The most effective derivative demonstrated a GI% value of 55.84% at a concentration that was well tolerated by normal cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies revealed that the compound binds effectively to the ATP-binding sites of c-Met and Pim-1. This interaction is critical for its inhibitory activity and suggests a mechanism similar to known inhibitors in this category .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
